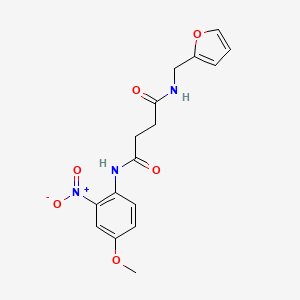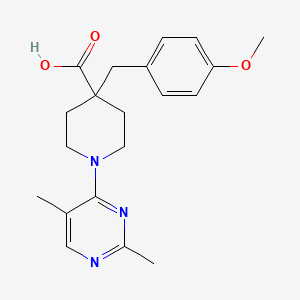![molecular formula C16H21N3OS2 B5394722 N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5394722.png)
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide, also known as ERK inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide inhibitor works by inhibiting the activity of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide, which is a downstream effector of the mitogen-activated protein kinase (MAPK) signaling pathway. N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide plays a crucial role in regulating cell proliferation, differentiation, and survival. By inhibiting N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide activity, N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide inhibitor can induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation, and improve cardiac function.
Biochemical and Physiological Effects:
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide inhibitor has been shown to induce apoptosis in cancer cells, inhibit neuroinflammation, and reduce myocardial infarct size in animal models. It has also been shown to reduce the expression of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of neuroinflammation. In addition, N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide inhibitor has been shown to improve cardiac function by reducing myocardial infarct size and decreasing the expression of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide inhibitor has several advantages for lab experiments, including its high purity, stability, and specificity for N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide inhibition. However, its limitations include its potential toxicity and off-target effects, which may require careful dose optimization and monitoring.
Zukünftige Richtungen
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide inhibitor has significant potential for therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Future research directions may include the development of more potent and selective N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide inhibitors, the investigation of combination therapies with other drugs, and the exploration of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide inhibitor's potential applications in other diseases.
Synthesemethoden
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide inhibitor can be synthesized using a variety of methods, including the reaction of 2-(ethylthio)benzoic acid with thionyl chloride, followed by the reaction with 5-(1,1-dimethylpropyl)-1,3,4-thiadiazole-2-amine. The resulting product is then purified using column chromatography, yielding N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide inhibitor in high purity.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to inhibit the activity of extracellular signal-regulated kinase (N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide), a protein kinase that plays a crucial role in cell proliferation, differentiation, and survival. N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide inhibitor has been shown to induce apoptosis in cancer cells, inhibit neuroinflammation, and reduce myocardial infarct size in animal models.
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-5-16(3,4)14-18-19-15(22-14)17-13(20)11-9-7-8-10-12(11)21-6-2/h7-10H,5-6H2,1-4H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSKVBKJDWSIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-methyl-2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5394639.png)
![ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride](/img/structure/B5394653.png)

![3-[4-(allyloxy)-3-methoxyphenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5394658.png)

![N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5394670.png)
![1-(2-chlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5394687.png)
![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5394689.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5394710.png)
![methyl 2-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5394712.png)


![2-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5394734.png)